molecular formula C14H19ClF3N3O B2453324 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide CAS No. 337920-41-9

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide

Cat. No. B2453324
CAS RN: 337920-41-9
M. Wt: 337.77
InChI Key: LEZLQQSFTPGLDV-UHFFFAOYSA-N
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Description

The compound is a propanamide derivative with a pyridine ring substituted with a trifluoromethyl group and a chlorine atom . The pyridine ring is a basic aromatic ring with a nitrogen atom, and the trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its unique physical and chemical properties .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group, and a chlorine atom attached to the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to influence the properties of the compounds they are part of, including their polarity, lipophilicity, and metabolic stability .

Scientific Research Applications

TRPV1 Antagonism and Analgesic Activity

  • Research indicates that pyridine derivatives, closely related to 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide, serve as effective hTRPV1 antagonists. These compounds have demonstrated strong analgesic activity, particularly in animal models like mice, indicating potential for pain relief applications (Ryu et al., 2015).

Chemical Behavior and Reactivity

  • The chemical behavior of trifluoromethyl groups attached to the pyridine ring, as seen in similar compounds, is significant in various chemical reactions. Studies have explored different reaction pathways and mechanisms, shedding light on the versatility of such compounds in chemical syntheses (Qian & Liu, 1996).

Antithyroid Drug Potential

  • The compound 5-trifluoromethyl-pyridine-2-thione, which shares structural similarities with the subject chemical, has been investigated for its potential as an antithyroid drug. Research into its interaction with molecular iodine has provided insights into its possible medical applications (Chernov'yants et al., 2011).

Biological Activities in Metal Complexes

  • Compounds similar to this compound have been used to synthesize bivalent transition metal complexes. These complexes have been studied for their antimicrobial, antioxidant, and cytotoxic activities, indicating a broad spectrum of biological applications (Zaky et al., 2016).

Catalyst in Acylation Reactions

  • Derivatives of dimethylaminopyridine, a component of the subject compound, have been effectively used as recyclable catalysts in acylation reactions. This illustrates their potential role in facilitating chemical transformations in organic synthesis (Liu et al., 2014).

Anticonvulsant Activity

  • Research on pyridine derivatives with structural elements of this compound has shown promising anticonvulsant activities. Such studies contribute to the understanding of the therapeutic potential of these compounds in treating seizures (Arora & Knaus, 1999).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClF3N3O/c1-21(2)7-3-6-19-13(22)5-4-12-11(15)8-10(9-20-12)14(16,17)18/h8-9H,3-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZLQQSFTPGLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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